molecular formula C18H35N3O3 B7928876 {4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

{4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

Cat. No.: B7928876
M. Wt: 341.5 g/mol
InChI Key: YFYHYUKXLLZXMH-NRXISQOPSA-N
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Description

{4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexyl ring substituted with an amino group, an ethylamino group, and a tert-butyl ester group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclohexyl ring. One common method is the Steglich Esterification , which allows the formation of tert-butyl esters under mild conditions. This method uses dicyclohexylcarbodiimide (DCC) and tert-butanol to form the ester group. The reaction conditions are carefully controlled to avoid side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in high purity and quantity. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The carbonyl group in the ester can be reduced to an alcohol.

  • Substitution: : The ethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitro derivatives of the compound.

  • Reduction: : Alcohol derivatives of the compound.

  • Substitution: : A wide range of substituted derivatives depending on the reagents used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the tert-butyl ester group and the amino group on the cyclohexyl ring Similar compounds might include other cyclohexyl derivatives or compounds with similar functional groups

List of Similar Compounds

  • Cyclohexylamine derivatives

  • Tert-butyl ester derivatives

  • Amino acid derivatives

Properties

IUPAC Name

tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O3/c1-7-21(16(22)15(19)12(2)3)14-10-8-13(9-11-14)20-17(23)24-18(4,5)6/h12-15H,7-11,19H2,1-6H3,(H,20,23)/t13?,14?,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYHYUKXLLZXMH-NRXISQOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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